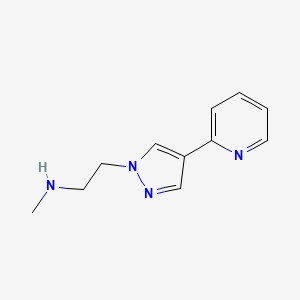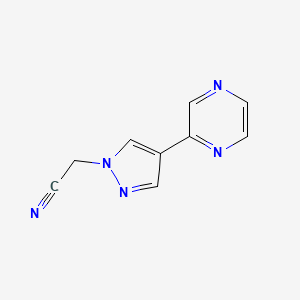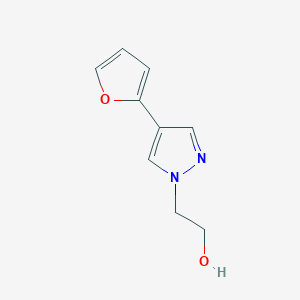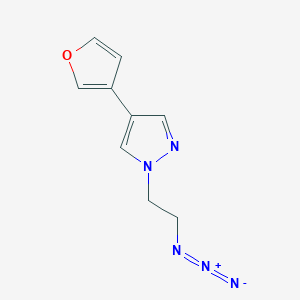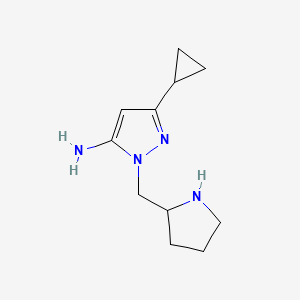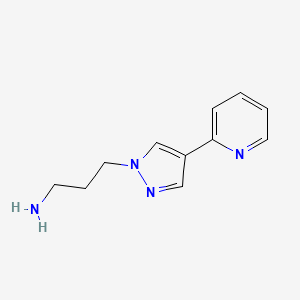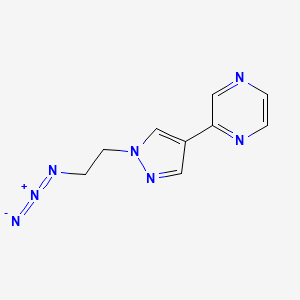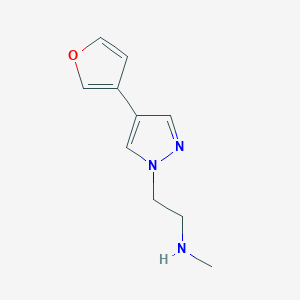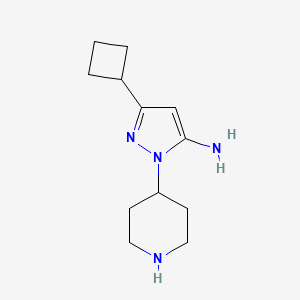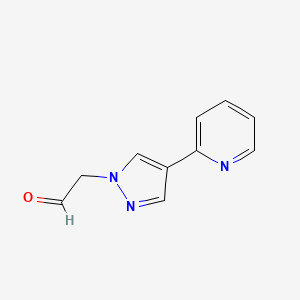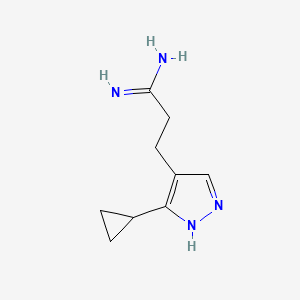
3-(3-环丙基-1H-吡唑-4-基)丙酰胺
描述
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DDR1/2 抑制活性
该化合物对 DDR1/2 表现出有效的抑制活性,DDR1/2 是一种参与调节细胞粘附、增殖和胶原重塑的盘状结构域受体 。此应用在抗纤维化治疗的背景下尤为重要,因为抑制这些受体可以减少纤维化并改善组织修复。
抗纤维化疗效
体内研究表明该化合物具有可靠的抗纤维化疗效 。这表明它有可能通过靶向导致组织瘢痕形成的潜在病理过程来治疗纤维化疾病,例如肝硬化、肺纤维化和肾纤维化。
药代动力学性质
该化合物表现出良好的药代动力学性质,表明其适合进一步药物开发 。这包括有利的吸收、分布、代谢和排泄 (ADME) 特性,这对于治疗剂的成功至关重要。
低毒性特征
广泛的分析表明该化合物具有低毒性特征 。对于任何潜在的药物应用来说,这都是一项重大优势,因为它表明较高的治疗指数和更好的患者耐受性。
耐热高能材料
研究表明,该化合物的衍生物可能在耐热高能材料中得到应用 。这些材料因其在高温下的稳定性而成为航空航天和国防等各个行业的重要材料。
激酶参与细胞周期控制
该化合物参与细胞周期的控制,对减数分裂至关重要,而对有丝分裂则无关紧要 。此应用在癌症研究中至关重要,因为细胞分裂的调节是主要的治疗靶点。
作用机制
Target of Action
The primary targets of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide are the Discoidin Domain Receptors (DDRs) . These receptors are potential targets in anti-fibrosis treatment .
Mode of Action
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide interacts with its targets, the DDRs, by inhibiting their activities . This inhibition is achieved by averting some fibrosis-unrelated kinases, such as RET, AXL, and ALK .
Pharmacokinetics
The compound has demonstrated good pharmacokinetic properties . .
Result of Action
The result of the action of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is the inhibition of DDR1/2 activities, which leads to reliable in vivo anti-fibrosis efficacy .
生化分析
Biochemical Properties
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DDR1/2, which are discoidin domain receptors involved in cellular signaling and fibrosis . The nature of these interactions is primarily inhibitory, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DDR1/2 receptors can lead to reduced fibrosis in cells, which is beneficial in treating conditions like idiopathic pulmonary fibrosis . Additionally, it has low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide exerts its effects through binding interactions with biomolecules. It inhibits the activity of DDR1/2 receptors, which are involved in cellular signaling pathways. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function . The compound’s unique structure allows it to effectively bind to these receptors and modulate their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide change over time. The compound is stable and does not degrade quickly, ensuring its long-term efficacy in in vitro and in vivo studies . Long-term exposure to the compound has shown sustained effects on cellular function, particularly in reducing fibrosis .
Dosage Effects in Animal Models
The effects of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1/2 receptors without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, although these are generally minimal . The compound’s therapeutic window is broad, making it suitable for various applications.
Metabolic Pathways
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This efficient transport and distribution are crucial for its therapeutic effects.
Subcellular Localization
The subcellular localization of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
属性
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8(11)4-3-7-5-12-13-9(7)6-1-2-6/h5-6H,1-4H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYDTXNYPBPCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


